3-Hydroxymugineic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

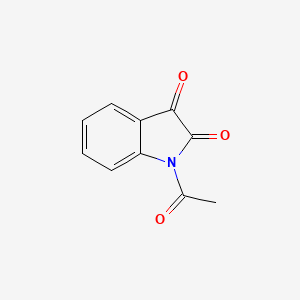

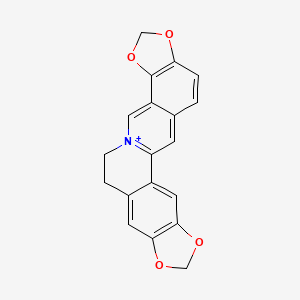

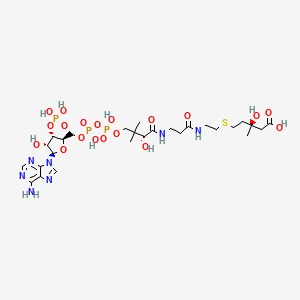

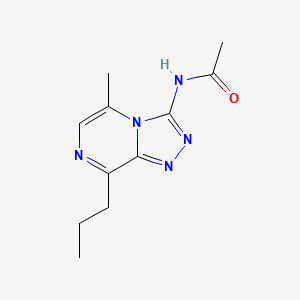

3-Hydroxymugineic acid belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a mugineic acid derivative consisting of mugineic acid having a hydroxy group at the 3-position .

Synthesis Analysis

The biosynthetic pathways of 3-Hydroxymugineic acid are as follows: L-methionine–>2’ -deoxymugineic acid–>mugineic acid–>3-epihydroxymugineic acid in barley and–>hydroxymugineic acid in rye . The hydroxylated forms of phytosiderophores like 3-hydroxymugineic acid (HMA) and 3-epihydroxymugineic acid (epi-HMA) have been found more efficient in chelation and subsequent uptake of trace minerals .Molecular Structure Analysis

The molecular formula of 3-Hydroxymugineic acid is C12H20N2O9 . The average molecular weight is 336.29528 and the mono-isotopic molecular weight is 336.11688 .Chemical Reactions Analysis

Under adverse conditions of Fe deficiency, graminaceous plants secrete Fe chelators called mugineic acid family phytosiderophores (MAs) from their roots . MAs are highly effective in solubilisation and mobilization of Fe in calcareous soil .Applications De Recherche Scientifique

Biosynthetic Pathways

3-Hydroxymugineic acid (HMA) is involved in critical biosynthetic pathways in gramineous plants. Research by Ma and Nomoto (1994) demonstrates that 2′-deoxymugineic acid acts as a precursor for mugineic acid and 3-epihydroxymugineic acid, both of which are key components in plant nutrient uptake (Ma & Nomoto, 1994). This pathway is essential for understanding how plants absorb and utilize essential minerals like iron.

Role in Iron Acquisition

HMA plays a significant role in iron acquisition in plants, particularly under iron-deficient conditions. Nakanishi et al. (2000) found that genes Ids3 and Ids2 are involved in the biosynthesis of the mugineic acid family phytosiderophores, including HMA. These compounds are crucial for iron uptake in barley and rye (Nakanishi et al., 2000).

Synthetic Pathways

Efforts have also been made to synthesize HMA and related compounds. Matsuura, Hamada, and Shioiri (1994) achieved the first total syntheses of unique phytosiderophores, including 3-epi-hydroxymugineic acid and HMA, indicating potential for laboratory production and further study of these compounds (Matsuura, Hamada, & Shioiri, 1994).

Aluminum Binding Properties

Research by Yoshimura et al. (2011) explores HMA's ability to bind aluminum, contrasting it with other phytosiderophores. They found that HMA can bind Al(III), which is significant for understanding plant mineral nutrition and soil chemistry (Yoshimura et al., 2011).

Chromosomal Gene Localization

Ma et al. (1999) identified the chromosomal locations of genes controlling hydroxylations of phytosiderophores, including HMA. This research contributes to our understanding of the genetic basis of HMA production in plants (Ma et al., 1999).

Propriétés

Numéro CAS |

74235-23-7 |

|---|---|

Nom du produit |

3-Hydroxymugineic acid |

Formule moléculaire |

C12H20N2O9 |

Poids moléculaire |

336.3 g/mol |

Nom IUPAC |

(2S,3R)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7+,8-,9-/m0/s1 |

Clé InChI |

QPIOQLJXMZWNFJ-PQFOHKHZSA-N |

SMILES isomérique |

C1[C@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O |

SMILES |

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |

SMILES canonique |

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |

Synonymes |

3-HMA 3-hydroxymugineic acid epi-hydroxymugineic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[c]acridine](/img/structure/B1195844.png)